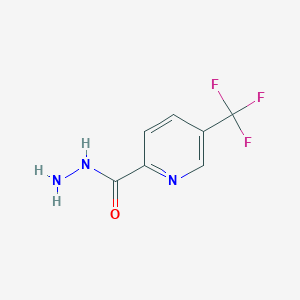
1-(4-Bromobutyl)-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobutyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-1,2,3-triazole can be synthesized through a multi-step process. One common method involves the reaction of 1,2,3-triazole with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobutyl)-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced forms of the triazole ring.
Aplicaciones Científicas De Investigación
1-(4-Bromobutyl)-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting fungal infections and cancer.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutyl)-1,2,3-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
1-(4-Bromobutyl)-1,2,4-triazole: Similar structure but with a different arrangement of nitrogen atoms in the ring.
1-(4-Bromobutyl)-1,2,3-benzotriazole: Contains a fused benzene ring, offering different chemical properties.
1-(4-Bromobutyl)-1,2,3-thiadiazole: Contains a sulfur atom in place of one nitrogen, leading to distinct reactivity.
Uniqueness: 1-(4-Bromobutyl)-1,2,3-triazole is unique due to its specific arrangement of nitrogen atoms and the presence of the bromobutyl group. This combination imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Propiedades
Fórmula molecular |
C6H10BrN3 |
|---|---|
Peso molecular |
204.07 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)triazole |
InChI |
InChI=1S/C6H10BrN3/c7-3-1-2-5-10-6-4-8-9-10/h4,6H,1-3,5H2 |
Clave InChI |
XJALIPZJEROSJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)





![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)



